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Compound of Interest

Compound Name: 3-Bromoazepan-2-one

Cat. No.: B1337900 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the expected spectroscopic data

for 3-Bromoazepan-2-one, a halogenated lactam of interest in synthetic chemistry and drug

discovery. Due to the limited availability of public domain experimental spectra for this specific

compound, this guide presents predicted data based on established spectroscopic principles

and data from analogous structures. Detailed experimental protocols for acquiring such data

are also provided.

Predicted Spectroscopic Data
The following tables summarize the anticipated Nuclear Magnetic Resonance (NMR), Infrared

(IR), and Mass Spectrometry (MS) data for 3-Bromoazepan-2-one. These predictions are

derived from the analysis of its chemical structure and comparison with similar compounds.

Table 1: Predicted ¹H NMR Data
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Protons
Predicted Chemical
Shift (δ, ppm)

Predicted
Multiplicity

Notes

N-H 6.0 - 7.5 Broad Singlet

Chemical shift is

dependent on solvent

and concentration.

CH-Br 4.0 - 4.5 Doublet of Doublets

Deshielded by the

adjacent bromine and

carbonyl group.

CH₂ (adjacent to N) 3.0 - 3.5 Multiplet

Protons are

diastereotopic and will

show complex

splitting.

CH₂ (aliphatic) 1.5 - 2.5 Multiplets

Overlapping signals

from the remaining

three methylene

groups in the ring.

Table 2: Predicted ¹³C NMR Data
Carbon

Predicted Chemical Shift
(δ, ppm)

Notes

C=O 170 - 180
Typical chemical shift for a

lactam carbonyl carbon.

C-Br 50 - 60
Carbon directly attached to the

electronegative bromine atom.

C (adjacent to N) 40 - 50
Carbon adjacent to the

nitrogen atom.

C (aliphatic) 20 - 40
Remaining methylene carbons

in the azepane ring.

Table 3: Predicted IR Spectroscopy Data
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Functional Group
Predicted
Absorption Range
(cm⁻¹)

Intensity Notes

N-H Stretch 3200 - 3400 Strong, Broad
Characteristic of a

secondary amide.

C-H Stretch 2850 - 3000 Medium to Strong Aliphatic C-H bonds.

C=O Stretch (Amide I) 1640 - 1680 Strong

Carbonyl stretching

vibration of the

lactam.

N-H Bend (Amide II) 1510 - 1570 Medium
Bending vibration of

the N-H bond.

C-N Stretch 1200 - 1300 Medium

Stretching vibration of

the carbon-nitrogen

bond.

C-Br Stretch 500 - 650 Medium to Strong
Carbon-bromine bond

vibration.[1]

Table 4: Predicted Mass Spectrometry Data
Fragment Predicted m/z Notes

[M]⁺ 191/193

Molecular ion peak, showing

the characteristic M and M+2

isotopic pattern for bromine in

an approximate 1:1 ratio.[2]

[M-Br]⁺ 112 Loss of the bromine atom.

[M-CO]⁺ 163/165
Loss of carbon monoxide from

the molecular ion.

[M-C₂H₄]⁺ 163/165
Loss of ethene via retro-Diels-

Alder type fragmentation.

[C₄H₅O]⁺ 69
Common fragment from the

cleavage of the lactam ring.
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Experimental Protocols
The following are detailed methodologies for the acquisition of spectroscopic data for 3-
Bromoazepan-2-one.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To obtain ¹H and ¹³C NMR spectra to elucidate the chemical structure of 3-
Bromoazepan-2-one.

Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher) equipped with a

broadband probe.

Sample Preparation:

Weigh approximately 5-10 mg of 3-Bromoazepan-2-one.

Dissolve the sample in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).

Chloroform-d is a common choice for many organic molecules.

Add a small amount of a reference standard, such as tetramethylsilane (TMS), for chemical

shift calibration (0 ppm).

Transfer the solution to a clean, dry 5 mm NMR tube.

¹H NMR Acquisition:

Insert the sample into the NMR spectrometer and allow it to equilibrate to the probe

temperature (typically 25 °C).

Perform locking and shimming procedures to optimize the magnetic field homogeneity.

Acquire a standard one-dimensional ¹H NMR spectrum using a single-pulse experiment.

Process the data by applying a Fourier transform, phase correction, and baseline correction.

Integrate the signals to determine the relative number of protons for each resonance.

¹³C NMR Acquisition:
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Following ¹H NMR, switch the spectrometer to the ¹³C channel.

Acquire a proton-decoupled ¹³C NMR spectrum to obtain singlets for each unique carbon

atom.

A larger number of scans will be required compared to ¹H NMR due to the lower natural

abundance of ¹³C.

Process the data similarly to the ¹H spectrum.

Infrared (IR) Spectroscopy
Objective: To identify the functional groups present in 3-Bromoazepan-2-one.

Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer.

Sample Preparation (Attenuated Total Reflectance - ATR):

Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and

allowing it to dry completely.

Record a background spectrum of the empty ATR accessory.

Place a small amount of the solid 3-Bromoazepan-2-one sample onto the ATR crystal.

Apply pressure using the anvil to ensure good contact between the sample and the crystal.

Acquire the IR spectrum, typically by co-adding 16 or 32 scans at a resolution of 4 cm⁻¹.

The resulting spectrum will be a plot of transmittance or absorbance versus wavenumber

(cm⁻¹).

Mass Spectrometry (MS)
Objective: To determine the molecular weight and fragmentation pattern of 3-Bromoazepan-2-
one.

Instrumentation: A mass spectrometer, for example, one with an Electron Ionization (EI) source

coupled with a quadrupole or time-of-flight (TOF) analyzer.
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Sample Preparation and Analysis:

For analysis via a direct insertion probe, a small amount of the solid sample is placed in a

capillary tube and introduced into the ion source.

For analysis coupled with Gas Chromatography (GC-MS), dissolve a small amount of the

sample in a volatile solvent (e.g., dichloromethane, ethyl acetate) and inject it into the GC.

The GC will separate the compound before it enters the mass spectrometer.

In the EI source, the sample is bombarded with high-energy electrons (typically 70 eV),

causing ionization and fragmentation.

The resulting ions are separated by the mass analyzer based on their mass-to-charge ratio

(m/z).

A mass spectrum is generated, plotting the relative abundance of ions versus their m/z

values.

Visualizations
Spectroscopic Analysis Workflow
The following diagram illustrates the logical workflow for the comprehensive spectroscopic

analysis of 3-Bromoazepan-2-one.
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Workflow for Spectroscopic Analysis of 3-Bromoazepan-2-one

Sample Preparation

Spectroscopic Techniques

Data Interpretation

Structural Elucidation

3-Bromoazepan-2-one Sample

NMR Spectroscopy
(¹H, ¹³C) IR Spectroscopy Mass Spectrometry

Chemical Shifts, Multiplicities, Integration Characteristic Absorption Bands Molecular Ion, Fragmentation Pattern

Confirm Structure of
3-Bromoazepan-2-one

Click to download full resolution via product page

Spectroscopic analysis workflow for 3-Bromoazepan-2-one.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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To cite this document: BenchChem. [Spectroscopic Profile of 3-Bromoazepan-2-one: A
Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1337900#spectroscopic-data-nmr-ir-ms-for-3-
bromoazepan-2-one]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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